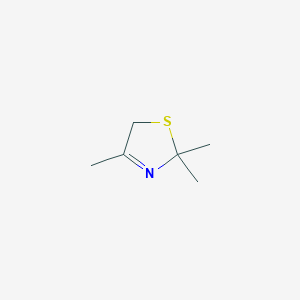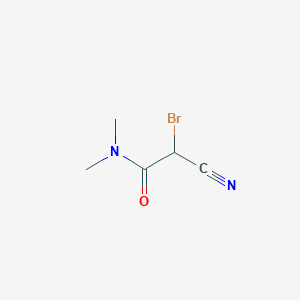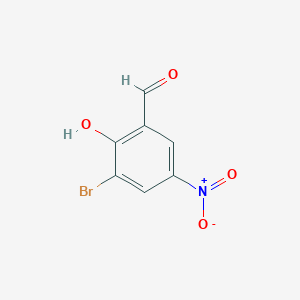
2-(Tributylstannyl)piridina
Descripción general
Descripción
2-(Tributylstannyl)pyridine is an organotin compound with the molecular formula C17H31NSn and a molecular weight of 368.14 g/mol . It is a clear, yellow liquid that is sensitive to moisture and air . This compound is widely used as a building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions .
Aplicaciones Científicas De Investigación
Bloque de construcción en la síntesis
“2-(Tributylstannyl)piridina” se puede utilizar como bloque de construcción en muchas reacciones . A menudo se utiliza en la síntesis de varias moléculas complejas debido a su capacidad para formar enlaces con una variedad de otros elementos y compuestos .
Síntesis catalizada por paladio de 2-piridylazaazuleno
Este compuesto juega un papel crucial en la síntesis catalizada por paladio de 2-piridylazaazuleno . Este proceso es significativo en la producción de derivados de azaazuleno, que tienen aplicaciones potenciales en el desarrollo de nuevos productos farmacéuticos .
Ligando bidentado
“this compound” puede actuar como un ligando bidentado, lo que significa que puede unirse a un átomo central en un compuesto de coordinación . Esta propiedad es útil en el campo de la química inorgánica, particularmente en la síntesis de complejos metálicos .
Espectros de emisión dependientes del pH y del metal catiónico
Este compuesto se utiliza para mostrar espectros de emisión dependientes del pH y del metal catiónico . Esto lo hace valioso en el campo de la química analítica, donde se puede utilizar para determinar la concentración de ciertos iones en una solución .
Reacción de acoplamiento de Stille
Similar a otros compuestos de organoestaño, “this compound” se puede utilizar en reacciones de acoplamiento de Stille . Estas reacciones se utilizan ampliamente en química orgánica para la formación de enlaces carbono-carbono
Mecanismo De Acción
Target of Action
2-(Tributylstannyl)pyridine is an organotin compound
Mode of Action
It is used as a building block in the efficient, palladium-catalyzed synthesis of 2-pyridylazaazulene . This suggests that it may interact with its targets through a mechanism involving palladium-catalyzed reactions.
Biochemical Pathways
It is known to be used in stille coupling reactions , which are widely used in organic synthesis and could potentially affect a variety of biochemical pathways.
Action Environment
The action, efficacy, and stability of 2-(Tributylstannyl)pyridine can be influenced by various environmental factors. For instance, it is known to be sensitive to extremes of temperature and direct sunlight . It is also sensitive to heat, flames, sparks, and static electricity .
Análisis Bioquímico
Biochemical Properties
It is known to be involved in the synthesis of 2-pyridylazaazulene
Cellular Effects
Given its role in the synthesis of 2-pyridylazaazulene , it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known to be involved in the palladium-catalyzed synthesis of 2-pyridylazaazulene
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-(Tributylstannyl)pyridine can be synthesized through the
Propiedades
IUPAC Name |
tributyl(pyridin-2-yl)stannane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N.3C4H9.Sn/c1-2-4-6-5-3-1;3*1-3-4-2;/h1-4H;3*1,3-4H2,2H3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYUURHMITDQTRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CC=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H31NSn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40345886 | |
| Record name | 2-(Tributylstannyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40345886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17997-47-6 | |
| Record name | 2-(Tributylstannyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40345886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Tributylstannyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details






Synthesis routes and methods V
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 2-(Tributylstannyl)pyridine used in the synthesis of complex molecules?
A1: 2-(Tributylstannyl)pyridine serves as a valuable reagent in Stille cross-coupling reactions. [, , ] This palladium-catalyzed reaction allows for the formation of new carbon-carbon bonds between the pyridine ring and various aryl halides. For instance, in the synthesis of 4-arylvinyl-2,6-di(pyridin-2-yl)pyrimidines, 2-(Tributylstannyl)pyridine reacts with 2,4-dichloro-6-methylpyrimidine, establishing the crucial pyridine-pyrimidine linkage. [] This method proves efficient in building diverse pyrimidine-based chelates for potential applications such as antibacterial agents. []
Q2: Can you provide specific examples of how 2-(Tributylstannyl)pyridine contributes to the creation of ligands for metal complexes?
A2: Absolutely. In the synthesis of 2,2'-bipyridine ligands, 2-(Tributylstannyl)pyridine plays a crucial role in forming 6-(pyrid-2-yl)nicotinates. [] These compounds are constructed via a Stille-type coupling where 2-(Tributylstannyl)pyridine reacts with 6-bromonicotinates. [] The resulting 6-(pyrid-2-yl)nicotinates, along with other synthesized 2,2'-bipyridine derivatives, can act as ligands in the formation of various metal complexes, including cyclopalladated complexes and homoleptic Cu(I) complexes. [] These metal complexes have potential applications in catalysis and materials science.
Q3: Are there any limitations or challenges associated with using 2-(Tributylstannyl)pyridine in chemical synthesis?
A3: While 2-(Tributylstannyl)pyridine is a powerful reagent, it's crucial to acknowledge potential challenges. Organotin compounds, including 2-(Tributylstannyl)pyridine, can pose toxicity concerns. [] Therefore, careful handling and appropriate waste disposal methods are essential to minimize environmental impact and ensure safety during synthesis. Researchers and chemists should prioritize sustainable practices when working with such reagents.
Q4: What spectroscopic techniques are typically used to characterize 2-(Tributylstannyl)pyridine and its derivatives?
A4: Characterization of 2-(Tributylstannyl)pyridine and its derivatives often employs techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry. [] NMR provides structural insights by revealing the arrangement of hydrogen and carbon atoms within the molecule. High-resolution mass spectrometry determines the compound's exact mass, confirming its identity and purity. These methods, along with elemental analysis, offer a comprehensive understanding of the synthesized compounds and their properties. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
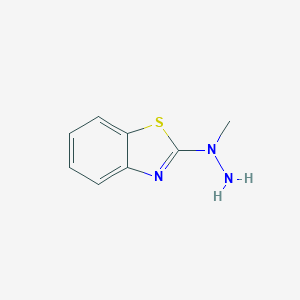
![(8S,9R,13S,14S)-14-Hydroxy-3-methoxy-13-methyl-6,7,8,9,11,12,15,16-octahydrocyclopenta[a]phenanthren-17-one](/img/structure/B98227.png)
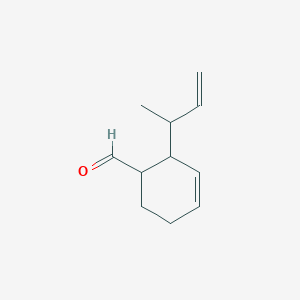
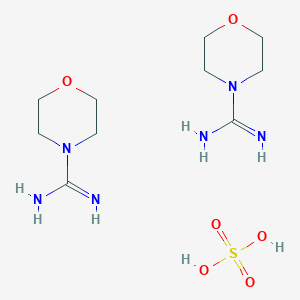
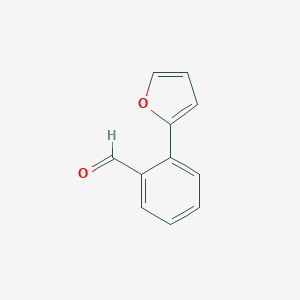
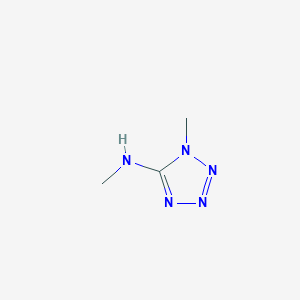
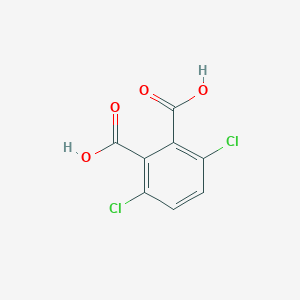
![N-methyl-N'-(2-{[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl}ethyl)guanidine](/img/structure/B98240.png)
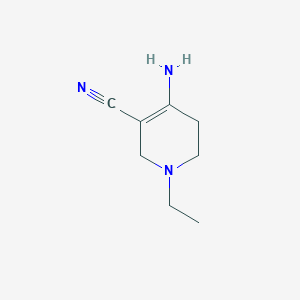
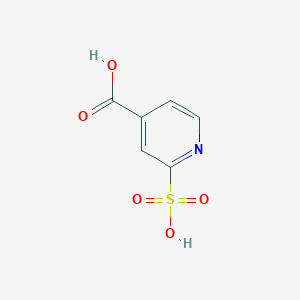
![4-methyl-N-[(E)-1-phenylpropylideneamino]benzenesulfonamide](/img/structure/B98247.png)
